N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a dimethylamino group attached to a phenyl ring, an oxalamide moiety, and a hydroxybutan-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine under reducing conditions to form 4-(dimethylamino)aniline.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.
Hydroxybutan-2-yl Group Introduction: Finally, the oxalamide is reacted with 1-hydroxybutan-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Products include ketones or aldehydes derived from the hydroxybutan-2-yl group.
Reduction: The primary amine is formed from the nitro precursor.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the oxalamide moiety may participate in hydrogen bonding and other interactions. The hydroxybutan-2-yl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxyethyl)oxalamide
- N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxypropyl)oxalamide
- N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutyl)oxalamide
Uniqueness
N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the presence of the hydroxybutan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-10(9-18)15-13(19)14(20)16-11-5-7-12(8-6-11)17(2)3/h5-8,10,18H,4,9H2,1-3H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQBWUHSXJLWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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